molecular formula C21H18F2N4O3S B2919243 N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide CAS No. 1251597-12-2

N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide

Cat. No.: B2919243
CAS No.: 1251597-12-2
M. Wt: 444.46
InChI Key: HXFYTUZBNFZLLN-UHFFFAOYSA-N
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Description

The compound N-(3-fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide features a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with two fluorinated aryl groups: a 3-fluoro-4-methylphenyl moiety on the acetamide nitrogen and a 3-fluorophenyl group on the thiadiazine ring. This structure combines a heterocyclic backbone with fluorinated aromatic substituents, which are often leveraged in medicinal chemistry to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(3-fluorophenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N4O3S/c1-14-7-8-16(11-18(14)23)25-20(28)12-26-13-27(17-5-2-4-15(22)10-17)21-19(31(26,29)30)6-3-9-24-21/h2-11H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYTUZBNFZLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC(=CC=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Fluoro-4-methylphenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14F2N2O
  • Molecular Weight : 276.281 g/mol
  • CAS Number : [insert CAS number if available]

The compound exhibits biological activity primarily due to its structural features that allow interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and potentially increases binding affinity to target proteins. The pyrido-thiadiazin moiety is known for its involvement in various biological processes, including:

  • Antimicrobial Activity : Compounds containing thiadiazine rings have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Activity : Research indicates that derivatives of thiadiazine can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This is attributed to their ability to modulate signaling pathways associated with cancer growth .

Biological Activity Data

Activity Type Observed Effect Reference
AntimicrobialEffective against Gram-positive bacteriaKim et al. (2007)
AnticancerInduces apoptosis in cancer cellsZhang et al. (2000)
Inhibitory ActivityInhibits melanin productionVicini et al. (2006)

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kim et al. (2007) evaluated the antimicrobial activity of various thiadiazine derivatives. The results showed that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research by Zhang et al. (2000) highlighted the potential of thiadiazine derivatives in cancer therapy. The study reported that these compounds could significantly reduce the viability of melanoma cells through apoptosis induction.
  • Skin Whitening Agent : A study by Vicini et al. (2006) focused on the skin-whitening effects of certain thiadiazine derivatives. It was found that these compounds could inhibit melanin synthesis in a dose-dependent manner, suggesting their potential use in cosmetic formulations.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Backbone Modifications

The pyrido-thiadiazine dioxide core distinguishes the target compound from structurally related acetamides. For example:

  • Compound from : Shares the same core but substitutes the fluorophenyl groups with 4-methylphenyl and 4-methylbenzyl groups.
  • Compound 4f (): Contains an indole core instead, with a 4-fluorostyryl group.
Table 1: Core Structure and Substituent Comparisons
Compound Name Core Structure Substituents Key Differences Reference
Target Compound Pyrido-thiadiazine 1,1-dioxide 3-fluoro-4-methylphenyl, 3-fluorophenyl Fluorine at meta positions -
Compound from Pyrido-thiadiazine 1,1-dioxide 4-methylphenyl, 4-methylbenzyl Methyl groups instead of fluorine
Compound 4f () Indole derivative 4-fluorostyryl, 4-fluorophenyl Styryl group, indole core
Example 83 () Chromen-pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, dimethylamino Fused chromen-pyrimidine core

Fluorine Substituent Effects

Fluorination is a critical design element in the target compound:

  • Meta-Fluorine vs. Para-Substituents: The 3-fluorophenyl group (meta-fluorine) in the target compound contrasts with para-substituted analogs (e.g., 4-fluorophenyl in ).
  • Dual Fluorination: The dual fluorophenyl groups enhance lipophilicity (logP) compared to non-fluorinated analogs, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Acetamide Linker Modifications

The acetamide linker is conserved across many analogs but varies in substitution patterns:

  • N-(2,4-Difluorophenyl) Analog () : Replaces the 3-fluoro-4-methylphenyl group with a 2,4-difluorophenyl moiety. The additional fluorine may increase metabolic resistance but could introduce steric hindrance .
  • Thioacetamide Derivatives () : Substitution of the oxygen in acetamide with sulfur (e.g., thioacetamide in ) alters hydrogen-bonding capacity and redox stability .

Spectroscopic Characterization

  • NMR Trends: As shown in and , fluorinated regions (e.g., 3-fluorophenyl) exhibit distinct chemical shifts (δ 7.2–7.6 ppm for aromatic protons) compared to non-fluorinated analogs. These shifts aid in structural confirmation .

Implications for Bioactivity and Drug Design

While direct bioactivity data for the target compound are absent in the evidence, structural analogs provide insights:

  • Fluorophenyl Groups : Associated with enhanced kinase inhibition (e.g., ’s chromen-pyrimidine derivatives) and antioxidant activity () .
  • Pyrido-thiadiazine Core: This scaffold is less common than indole or pyrimidine cores, suggesting unique target selectivity. Its sulfone group may improve solubility relative to non-oxidized thiadiazines .

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